molecular formula C10H6Cl3N3O2 B1230760 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

Cat. No. B1230760
M. Wt: 306.5 g/mol
InChI Key: NMWNNVAECBLGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Tatarnikova et al. (2009) describes the rearrangement of N-nitrobenzimidazol-2-ones to C-nitro derivatives, which is a method used for the synthesis of various nitro derivatives of 1,3-dihydrobenzimidazol-2-one (Tatarnikova et al., 2009).

  • Cycloaddition Reactions : Kula et al. (2020) investigated the [3+2] cycloaddition reactions of diaryldiazomethanes with (E)-3,3,3-trichloro-1-nitroprop-1-ene, leading to specific pyrazoline products. This highlights its use in producing certain heterocyclic compounds (Kula et al., 2020).

  • Formation of Azoles : Research by Chub et al. (1970) examined the formation of benzimidazolylmethylnitrolic acids and related compounds, demonstrating the potential of using 1,3-dihydrobenzimidazol derivatives in synthesizing various azoles (Chub et al., 1970).

  • Catalyzed Synthesis of Derivatives : Zou et al. (2007) presented a method for assembling N-substituted 1,3-dihydrobenzimidazol-2-ones, which involves a catalyzed coupling and cyclization process, indicating its role in the preparation of functionally diverse benzimidazole derivatives (Zou et al., 2007).

  • Crystal Structure and Spectroscopic Analysis : Martinez et al. (2021) synthesized a triazene derivative from 1,3-dimethylimidazolium iodide and 1-azido-4-nitrobenzene, providing insights into the crystal structure and spectroscopic properties of related compounds (Martinez et al., 2021).

Antiviral and Antimicrobial Applications

  • Antiviral Activity : Youssif et al. (2016) studied new derivatives of 2-thiobenzimidazole for antiviral activity against hepatitis C virus, highlighting the potential of benzimidazole derivatives in antiviral research (Youssif et al., 2016).

  • Antimicrobial Properties : Abdellatif et al. (2013) evaluated novel 2-substituted-1H-benzimidazole derivatives for their in vitro antimicrobial activity, suggesting their use in developing new antimicrobial agents (Abdellatif et al., 2013).

properties

Product Name

2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

Molecular Formula

C10H6Cl3N3O2

Molecular Weight

306.5 g/mol

IUPAC Name

2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

InChI

InChI=1S/C10H6Cl3N3O2/c11-7(9(12)13)8(16(17)18)10-14-5-3-1-2-4-6(5)15-10/h1-4,14-15H

InChI Key

NMWNNVAECBLGFO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
Reactant of Route 2
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
Reactant of Route 3
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
Reactant of Route 4
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

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